![molecular formula C31H18Cl2N2O5 B15081448 2-(3-Chloro-4-methylphenyl)-5-[2-(3-chloro-4-methylphenyl)-1,3-dioxoisoindole-5-carbonyl]isoindole-1,3-dione](/img/structure/B15081448.png)
2-(3-Chloro-4-methylphenyl)-5-[2-(3-chloro-4-methylphenyl)-1,3-dioxoisoindole-5-carbonyl]isoindole-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-CARBONYLBIS(2-(3-CHLORO-4-METHYLPHENYL)ISOINDOLINE-1,3-DIONE) typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative . The reaction conditions often require a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine to facilitate the formation of the isoindoline-1,3-dione scaffold.
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through techniques like recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
5,5’-CARBONYLBIS(2-(3-CHLORO-4-METHYLPHENYL)ISOINDOLINE-1,3-DIONE) can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen atoms or reduce double bonds.
Substitution: Halogen atoms like chlorine can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The conditions vary depending on the desired reaction but often involve controlled temperatures and specific solvents to ensure the reaction proceeds efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation might yield compounds with additional carbonyl groups, while substitution could result in derivatives with different functional groups replacing the chlorine atoms .
Aplicaciones Científicas De Investigación
5,5’-CARBONYLBIS(2-(3-CHLORO-4-METHYLPHENYL)ISOINDOLINE-1,3-DIONE) has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of new materials, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action for 5,5’-CARBONYLBIS(2-(3-CHLORO-4-METHYLPHENYL)ISOINDOLINE-1,3-DIONE) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the target molecules involved .
Comparación Con Compuestos Similares
Similar Compounds
5,5’-CARBONYLBIS(2-(2,4-DIMETHYLPHENYL)ISOINDOLINE-1,3-DIONE): Similar structure but with different substituents on the aromatic ring.
5,5’-CARBONYLBIS(2-(2,6-DIMETHYLPHENYL)ISOINDOLINE-1,3-DIONE): Another variant with different methyl group positions.
5,5’-CARBONYLBIS(2-(2,3-DICHLOROPHENYL)ISOINDOLINE-1,3-DIONE): Contains additional chlorine atoms.
Uniqueness
The presence of chlorine and methyl groups can affect its chemical behavior and interactions with biological targets, making it a valuable compound for specialized research .
Propiedades
Fórmula molecular |
C31H18Cl2N2O5 |
|---|---|
Peso molecular |
569.4 g/mol |
Nombre IUPAC |
2-(3-chloro-4-methylphenyl)-5-[2-(3-chloro-4-methylphenyl)-1,3-dioxoisoindole-5-carbonyl]isoindole-1,3-dione |
InChI |
InChI=1S/C31H18Cl2N2O5/c1-15-3-7-19(13-25(15)32)34-28(37)21-9-5-17(11-23(21)30(34)39)27(36)18-6-10-22-24(12-18)31(40)35(29(22)38)20-8-4-16(2)26(33)14-20/h3-14H,1-2H3 |
Clave InChI |
QJGNQMSHUJMDJU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)C4=CC5=C(C=C4)C(=O)N(C5=O)C6=CC(=C(C=C6)C)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


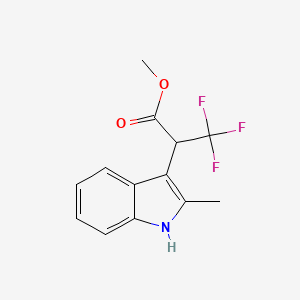
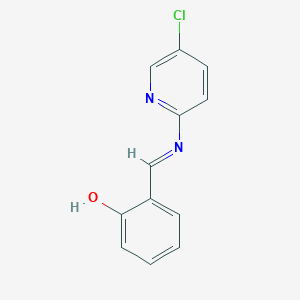

![5-(4-Bromophenyl)-7-(4-chlorophenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B15081382.png)
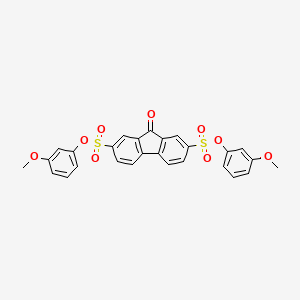
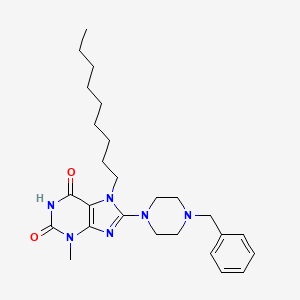
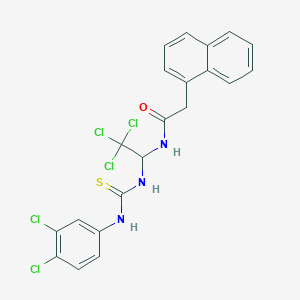
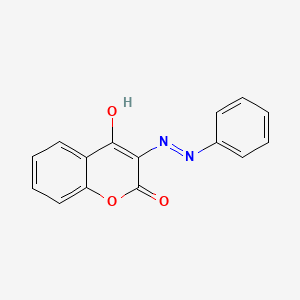
![3-Amino-4,6-diphenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B15081414.png)
![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B15081428.png)
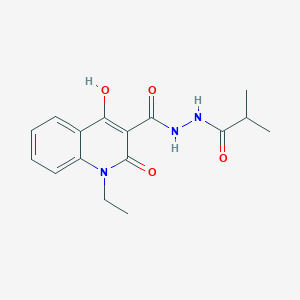
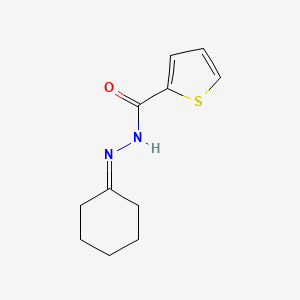
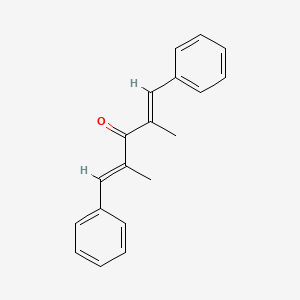
![2-chloro-9-(4-methylphenyl)spiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,1'-cyclopentane]](/img/structure/B15081461.png)
